molecular formula C12H19N2NaO3 B2676158 Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate CAS No. 2247108-09-2

Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate

Cat. No. B2676158
CAS RN: 2247108-09-2
M. Wt: 262.285
InChI Key: WKAVBGVULGRDET-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CH-7 or sodium 2-(2-oxo-7-oxaheptyl)cyclopentane-1-carboxylate. It is a derivative of cyclopentane and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Cyanohydridoborate Anion as a Selective Reducing Agent

The study by Borch, Bernstein, and Durst (1971) discusses the cyanohydridoborate anion's selective reducing ability for various organic functional groups. This anion, including sodium cyanohydridoborate (NaBH3CN), shows potential in the synthesis of amino acids and the production of deuterium or tritium-labeled alcohols, amines, and amino acids. This research could have implications for the use of sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate in similar selective reduction processes and labelings (Borch, Bernstein, & Durst, 1971).

Reductive Amination of Aldehydes and Ketones

Abdel-Magid et al. (1996) explore sodium triacetoxyborohydride as a general reducing agent for the reductive amination of aldehydes and ketones. This process includes various substrates, suggesting that sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate may be useful in similar contexts, particularly in the creation of primary, secondary, or tertiary amines through reductive amination (Abdel-Magid et al., 1996).

Effects of Chloride Ion on Azo Dye Degradation

Yuan et al. (2011) investigate the effect of sodium chloride in textile processes, particularly on azo dye degradation in advanced oxidation processes. While this study doesn't directly relate to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate, it provides insight into the role sodium compounds can play in textile processing and potential interactions with other chemicals (Yuan, Ramjaun, Wang, & Liu, 2011).

Voltage-Gated Sodium Channels: Structure, Function, Pharmacology

The research by de Lera Ruiz and Kraus (2015) on the therapeutic potential of voltage-gated sodium channels (Na(v)s) highlights the significance of sodium in biological systems. This study, while not directly related to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate, underlines the broader relevance of sodium-based compounds in pharmacology and clinical studies (de Lera Ruiz & Kraus, 2015).

Copper(II) Complexes with Arylhydrazone of Methyl 2-cyanoacetate

Jlassi et al. (2018) discuss the use of sodium (E/Z)-2-(2-(1-cyano-2-methoxy-2-oxoethylidene)hydrazinyl)benzenesulfonate (NaHL) with copper(II) nitrate hydrate in methanol. This study is particularly relevant as it provides an example of the use of a sodium compound similar to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate in the synthesis of copper(II) complexes, which could have potential applications in catalysis or material science (Jlassi et al., 2018).

properties

IUPAC Name

sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.Na/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10;/h1-9H2,(H,14,15)(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAVBGVULGRDET-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)CCCCCC(=O)[O-])C1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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